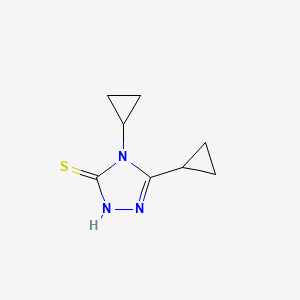

4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol

Description

4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 853723-97-4, molecular formula: C₈H₁₁N₃S, molecular weight: 181.26 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with cyclopropyl groups at positions 4 and 5, and a thiol (-SH) group at position 3 . Its synthesis typically involves nucleophilic substitution and cyclization reactions, as demonstrated in studies where cyclopropyl substituents are introduced via alkylation or hydrazinolysis steps . This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive triazole derivatives.

Properties

IUPAC Name |

3,4-dicyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c12-8-10-9-7(5-1-2-5)11(8)6-3-4-6/h5-6H,1-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEHKVJDADUKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)N2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853723-97-4 | |

| Record name | dicyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of dicyclopropylhydrazine with carbon disulfide in the presence of a base, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or amines can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Synthetic Complexity : The introduction of cyclopropyl groups requires precise control of reaction conditions (e.g., temperature, catalysts) compared to straightforward alkylation used for benzyl or phenyl derivatives .

Physicochemical Properties

Solubility and Stability

- 4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol: Limited solubility data are available, but its compact structure suggests moderate solubility in polar aprotic solvents (e.g., DMSO), similar to 4,5-dibenzyl-4H-1,2,4-triazole-3-thiol, which is sparingly soluble in chloroform and methanol .

Antimicrobial and Enzyme Inhibition

- This compound : Demonstrated inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 11, with a focus on optimizing oral bioavailability .

- S-Alkylated 1,2,4-triazole-3-thiol derivatives : Compounds with halogenated aryl groups (e.g., Cl, F) showed enhanced antimicrobial activity, a feature absent in the cyclopropyl derivative .

Activity Trends :

- Aromatic substituents (phenyl, benzyl) correlate with broader antimicrobial activity, while smaller substituents (cyclopropyl) may enhance target specificity in enzyme inhibition .

Biological Activity

4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action. Various studies and case analyses have been compiled to provide a comprehensive overview of the compound’s efficacy.

- Molecular Formula: C8H11N3S

- Molecular Weight: 181.26 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 8 µg/mL | |

| S. aureus | 2 µg/mL | |

| P. aeruginosa | 16 µg/mL |

In a study by Gadegoni et al. (2013), derivatives of 1,2,4-triazoles were synthesized and exhibited promising antibacterial activity against multiple strains including E. coli and Bacillus subtilis. The introduction of specific substituents enhanced the antibacterial potency, suggesting structure-activity relationships that warrant further exploration .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated in vitro using peripheral blood mononuclear cells (PBMCs). Compounds similar to this triazole derivative demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

In experiments involving PBMC cultures stimulated by lipopolysaccharides (LPS), the compound exhibited low toxicity while effectively modulating cytokine release .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: Triazole compounds often act as enzyme inhibitors. For instance, they may interfere with DNA-gyrase enzyme activity in bacteria, which is crucial for DNA replication .

- Cytokine Modulation: The compound's ability to modulate cytokine production suggests it may influence inflammatory pathways at the cellular level .

- Biochemical Pathways: Interaction with various biochemical pathways is likely due to the thiol group present in the structure, which can form disulfide bonds with proteins and alter their function .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:

- Antibacterial Screening: A study reported that derivatives including 4H-1,2,4-triazole showed remarkable selectivity against resistant strains like Bacillus subtilis, indicating their potential as therapeutic agents .

- Inflammation Models: In carrageenan-induced paw edema models in rats, compounds similar to this compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis typically involves multistep heterocyclization. Key steps include:

- Hydrazinolysis : Reacting cyclopropane-carboxylic acid hydrazide derivatives with phenylisothiocyanate in alcoholic media to form thiosemicarbazide intermediates.

- Alkaline Cyclization : Intramolecular cyclization under basic conditions (e.g., KOH/ethanol) to form the triazole-thiol core.

- Solvent Optimization : Protic solvents like methanol or ethanol enhance reaction efficiency, achieving yields >60% under reflux for 12–18 hours .

- Purification : Crystallization using water-ethanol mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and cyclopropyl substituents. For example, the thiol proton appears as a singlet at δ ~13.5 ppm .

- IR Spectroscopy : Detect S–H stretching (~2550 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) with <0.3% deviation .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 250–300) .

Q. What are common challenges in synthesizing and isolating this compound?

- Methodological Answer :

- Byproduct Formation : Competing oxidation of the thiol group to disulfides can occur; use inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid .

- Low Solubility : The cyclopropyl groups reduce solubility in polar solvents; employ DMSO or DMF for reactions, followed by precipitation in ice water .

- Purification Difficulty : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization in mixed solvents resolves this .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier orbitals (HOMO/LUMO) .

- Geometry Optimization : Basis sets like 6-31G(d,p) predict bond lengths and angles, validated against XRD data .

- Reactivity Analysis : Fukui indices identify nucleophilic (thiol S) and electrophilic (triazole N) sites for metal coordination or alkylation .

Q. What strategies are used to design and characterize metal complexes of this ligand?

- Methodological Answer :

- Coordination Modes : The ligand acts as bidentate (N,S) or tridentate (N,S,cyclopropyl). Use molar ratio (ligand:metal = 2:1) in ethanol to form octahedral Co(II)/Ni(II) complexes .

- Spectroscopic Validation :

- UV-Vis : d–d transitions (e.g., Cu(II) at ~600 nm) confirm geometry .

- Magnetic Susceptibility : High-spin configurations indicate octahedral vs. tetrahedral geometry .

- XRD/EXAFS : Resolve coordination number ambiguities (e.g., 4 vs. 6) .

Q. How can molecular docking predict the biological activity of derivatives against therapeutic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2, PDB: 1CX2) or lanosterol 14α-demethylase (CYP51, PDB: 3LD6) .

- Docking Protocols :

- Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.

- Pose Validation : RMSD <2.0 Å after redocking .

- ADME Prediction : SwissADME evaluates Lipinski’s rule compliance (e.g., logP <5) .

Q. How should researchers address contradictions in reported coordination numbers or biological activities?

- Methodological Answer :

- Experimental Reproducibility : Standardize solvent (e.g., ethanol vs. DMF) and pH (6–8) to minimize variability .

- Advanced Characterization : Use X-ray absorption spectroscopy (EXAFS) to resolve metal-ligand bond distances .

- Biological Assays : Compare MIC values across multiple strains (e.g., C. albicans ATCC 90028 vs. clinical isolates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.